n,n-Dimethyl-n'-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine
Description
Chemical Structure and Properties n,n-Dimethyl-n'-[(1-methyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine (C₉H₁₉N₅, molecular weight: 209.29 g/mol) is a tertiary amine featuring a central ethane-1,2-diamine backbone with two methyl groups on one nitrogen and a (1-methyl-1H-pyrazol-5-yl)methyl substituent on the adjacent nitrogen.
Synthesis and Availability
The compound was previously cataloged by CymitQuimica (Ref: 10-F712184) but is currently discontinued, suggesting challenges in synthesis, stability, or niche applications . Its synthesis likely involves alkylation of ethane-1,2-diamine derivatives with a pyrazole-containing reagent, analogous to methods for benzoxazine derivatives (e.g., Scheme 1 in ) .
Properties
Molecular Formula |
C9H20Cl2N4 |
|---|---|
Molecular Weight |
255.19 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C9H18N4.2ClH/c1-12(2)7-6-10-8-9-4-5-11-13(9)3;;/h4-5,10H,6-8H2,1-3H3;2*1H |
InChI Key |
QSTNMYDJKKADBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCCN(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Representative Reaction Conditions for Pyrazole Ring Synthesis
Characterization Data from Analogous Pyrazole Derivatives
These data confirm the successful synthesis and purity of pyrazole derivatives similar to the target compound.
Analysis of Preparation Methods
Advantages
- The use of dimethyl malonate and methylhydrazine allows for a straightforward, one-pot cyclization to form the pyrazole ring.
- Alkylation under mild alkaline conditions minimizes side reactions and degradation.
- The method is scalable and uses relatively inexpensive reagents.
- Purification by silica gel chromatography yields high-purity products suitable for further functionalization.
Limitations and Challenges
- The formation of the ethane-1,2-diamine side chain with n,n-dimethyl substitution requires careful control to avoid over-alkylation or side reactions.
- Chloride presence in the molecular formula suggests that intermediate salt forms may require additional purification steps.
- Detailed synthetic protocols for the exact compound are limited in public literature, necessitating adaptation from related pyrazole synthetic routes.
Summary Table of Preparation Steps
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, especially at the methyl groups attached to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with various metals
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of n,n-Dimethyl-n’-[(1-methyl-1h-pyrazol-5-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its binding to enzymes or receptors, altering their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
N,N'-Bis(2'-hydroxy-5'-substituted-benzyl)-N,N´-dimethylethane-1,2-diamines
- Structure : These compounds (e.g., 6a-h in ) replace the pyrazole group with benzyl rings bearing hydroxyl and other substituents.
- Properties : The hydroxyl groups enhance hydrophilicity and enable hydrogen bonding, making them suitable for polymer precursors (e.g., benzoxazines) . In contrast, the pyrazole in the target compound may improve metal coordination or π-π stacking in biological systems.
- Synthesis: Prepared via condensation of phenols with formaldehyde and ethylenediamine, differing from the alkylation steps likely used for the pyrazole derivative .
N-(Naphthalen-1-yl)-N-(phenyl(pyridin-2-yl)methylidene)ethane-1,2-diamine (LH)
- Structure : Features naphthalene and pyridine substituents ().
- Properties: The aromatic systems increase rigidity and UV absorption, relevant for photophysical applications.
Alkyne-Functionalized Ethane-1,2-diamines
- Structure : Compounds 8 and 9 () incorporate ethynyl benzoate or picolinate groups.
- Properties : The alkynes enable click chemistry for bioconjugation, whereas the pyrazole in the target compound may serve as a ligand in coordination chemistry.
- Applications: Used in melanoma-targeted histone deacetylase inhibitors, highlighting the role of substituents in directing biological activity .
Indazole-Containing Diamines
Biological Activity
n,n-Dimethyl-n'-[(1-methyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine, also known by its CAS number 1856043-25-8, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₁₈N₄. The structure features a dimethylamino group and a pyrazole moiety, which are known to influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₄ |
| Molecular Weight | 182.26 g/mol |
| CAS Number | 1856043-25-8 |
| Purity | ≥ 95% |
Antimicrobial Properties
Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antimicrobial activities. For instance, pyrazole-based compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis and death. The mechanism involves the formation of hydrogen bonds with critical cellular components, which is also observed in this compound .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Antiviral Activity
The compound has also been evaluated for antiviral activity. Preliminary data suggest that it may inhibit viral replication through modulation of host cell pathways. This aligns with findings that many heterocyclic compounds can serve as antiviral agents by interfering with viral entry or replication processes .
Study 1: Antimicrobial Efficacy
A study published in Science.gov evaluated a series of pyrazole derivatives against various bacterial strains. The results indicated that this compound showed moderate to high activity against Gram-positive bacteria, with an IC50 value comparable to standard antibiotics .
Study 2: Anti-inflammatory Mechanism
In a separate investigation focusing on anti-inflammatory properties, researchers found that the compound significantly reduced LPS-induced inflammation in vitro. The reduction in nitric oxide production was quantified using Griess reagent assays .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of N,N-dimethyl-N'-[(1-methyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine, and what reaction parameters are critical for optimization?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, a modified cyclization approach (as seen in ethane-1,2-diamine reactions) can be adapted by reacting 1-methyl-1H-pyrazole-5-carbaldehyde with N,N-dimethylethane-1,2-diamine under controlled conditions. Key parameters include:
- Temperature : Maintaining 70–80°C to ensure reactivity without side-product formation.
- Solvent choice : Methanol or ethanol for solubility and ease of removal under reduced pressure.
- Purification : Flash column chromatography (SiO₂) with gradient elution (e.g., 5–20% MeOH in CH₂Cl₂) to isolate the product .
- Monitoring : Thin-layer chromatography (TLC) or LC-MS to track reaction progress.
Advanced: How can contradictory spectroscopic data (e.g., NMR peak splitting or unexpected shifts) during characterization be systematically resolved?
Contradictions often arise from dynamic processes (e.g., tautomerism) or impurities. Methodological steps include:
- Variable-temperature NMR : To identify tautomeric equilibria (e.g., pyrazole ring proton exchange) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals; for example, the methylene group adjacent to the pyrazole may show coupling with aromatic protons .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and rule out adducts.
- X-ray crystallography : Resolve ambiguities by determining the solid-state structure (e.g., using SHELX for refinement) .
Basic: What structural features of this compound have been confirmed via X-ray crystallography, and how do they inform reactivity?
Crystallographic studies on analogous compounds (e.g., pyrazolyl-diamine copper complexes) reveal:
- Bond angles : The N–N–C angle in the pyrazole ring (~120°) influences ligand geometry in metal coordination .
- Torsional flexibility : The ethane-1,2-diamine backbone adopts a gauche conformation, enabling adaptability in binding to biological or metallic targets .
- Intermolecular interactions : Hydrogen bonding between amine groups and solvent molecules affects solubility and crystallization behavior .
Advanced: What experimental strategies validate the coordination chemistry of this compound with transition metals, and how do structural variations impact binding modes?
- Spectroscopic titration : UV-Vis and EPR to monitor metal-ligand charge transfer (e.g., Cu²⁺ complexes show d-d transitions at ~600 nm) .
- Single-crystal XRD : Resolve coordination geometry (e.g., square planar vs. tetrahedral) and ligand denticity.
- DFT calculations : Predict preferred binding sites (e.g., pyrazole N vs. amine N) and compare with experimental data .
- Variation studies : Substituents on the pyrazole (e.g., methyl vs. trifluoromethyl) alter electron density and steric effects, modulating metal affinity .
Advanced: How can researchers address discrepancies in structure-activity relationships (SAR) when evaluating biological activity?
- Controlled analog synthesis : Systematically modify substituents (e.g., pyrazole methyl vs. ethyl) to isolate electronic/steric effects .
- Dose-response assays : Compare IC₅₀ values across analogs to identify critical functional groups.
- Molecular docking : Map interactions with target proteins (e.g., kinase active sites) to rationalize activity differences .
- Metabolic stability tests : Assess whether contradictory results arise from pharmacokinetic factors (e.g., rapid degradation) .
Basic: What protocols ensure the purity and stability of this compound during storage?
- Storage conditions : -20°C under inert atmosphere (argon) to prevent oxidation of amine groups.
- Purity verification : Regular HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) to detect degradation.
- Lyophilization : For long-term storage, lyophilize as a hydrochloride salt to enhance stability .
Advanced: How can computational models complement experimental data to predict reactivity or biological interactions?
- Molecular dynamics (MD) simulations : Study conformational flexibility in aqueous vs. lipid environments .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Pharmacophore modeling : Identify key interaction motifs (e.g., hydrogen-bond donors) for target prioritization .
Basic: What analytical techniques are essential for confirming the identity of this compound?
- FT-IR : Confirm amine N–H stretches (~3300 cm⁻¹) and pyrazole C=N (~1600 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks using DEPT-135 (e.g., methyl groups at δ 2.2–2.5 ppm) .
- Elemental analysis : Validate C, H, N percentages within 0.3% of theoretical values .
Advanced: What methodologies resolve challenges in crystallizing this compound for structural analysis?
- Solvent screening : Use high-boiling solvents (e.g., DMF or DMSO) for slow evaporation.
- Co-crystallization : Add metal ions (e.g., Cu²⁺) to form stable complexes .
- Cryocooling : Flash-cool crystals to 100 K to minimize disorder .
Advanced: How do steric and electronic effects of substituents influence the compound’s application in catalysis or material science?
- Steric effects : Bulky groups (e.g., trifluoromethyl) reduce catalytic activity in metal-organic frameworks (MOFs) by hindering substrate access .
- Electronic effects : Electron-withdrawing substituents (e.g., -F) enhance ligand-to-metal charge transfer in photochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
